molecular formula C23H28N4O2 B2557658 1-Cyclopropyl-3-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one CAS No. 2379948-15-7

1-Cyclopropyl-3-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one

Cat. No.: B2557658
CAS No.: 2379948-15-7
M. Wt: 392.503
InChI Key: OMCOGFBMOXKYFL-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one typically involves multiple steps, including the formation of the pyrrolidinone ring, the introduction of the cyclopropyl group, and the attachment of the phenylpyrimidinyl moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, often using reducing agents like lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

1-Cyclopropyl-3-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of a cyclopropyl group, a pyrrolidinone ring, and a phenylpyrimidinyl moiety

Properties

IUPAC Name

1-cyclopropyl-3-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c28-23-21(10-13-27(23)19-6-7-19)26-11-8-17(9-12-26)15-29-22-14-20(24-16-25-22)18-4-2-1-3-5-18/h1-5,14,16-17,19,21H,6-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCOGFBMOXKYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2=O)N3CCC(CC3)COC4=NC=NC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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